N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate
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Overview
Description
N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate is a chemical compound with the molecular formula C₇H₁₅F₆N₂P and a molecular weight of 272.17 g/mol . It is commonly used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
The synthesis of N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate typically involves the reaction of dimethylamine with an appropriate allyl halide, followed by the addition of hexafluorophosphoric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a probe in biochemical assays and molecular biology experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate can be compared with similar compounds such as:
- N-[3-(Dimethylamino)propylidene]-N-methylmethanaminium Hexafluorophosphate
- N-[3-(Dimethylamino)butylidene]-N-methylmethanaminium Hexafluorophosphate
These compounds share similar structural features but differ in their reactivity and applications. The unique properties of this compound make it particularly valuable in specific research and industrial contexts .
Properties
IUPAC Name |
[(E)-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2.F6P/c1-8(2)6-5-7-9(3)4;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNPJRWNJQGZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=[N+](C)C.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=[N+](C)C.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F6N2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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